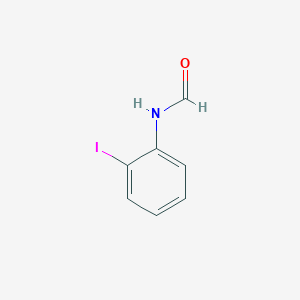

N-(2-iodophenyl)formamide

Description

Contextualization of N-Formamides in Contemporary Synthetic Chemistry

N-Formamides are a class of organic compounds that serve as crucial building blocks and intermediates in a multitude of synthetic applications. Their importance in modern organic chemistry stems from their versatile reactivity, allowing them to be precursors for various valuable organic substrates such as isocyanates, formamidines, and nitriles. researchgate.net They are integral to the synthesis of numerous pharmacologically active compounds, including antifungals, antibiotics, and anticancer agents. acs.orgaun.edu.eg Beyond their role as synthetic intermediates, N-formamides are also utilized as protecting groups for amines in complex syntheses, particularly in protein synthesis. acs.orgaun.edu.eg Furthermore, they can function as reagents in key chemical transformations like Vilsmeier formylation, allylation, and hydrosilation reactions. researchgate.net

The development of efficient and sustainable methods for the synthesis of N-formamides is an active area of research. researchgate.net Traditional methods often required harsh, toxic, and expensive formylating agents. researchgate.net Contemporary research focuses on greener alternatives, such as catalytic methods using carbon dioxide as a C1 source or the oxidative carbonylation of amines. researchgate.netmanchester.ac.uk These advancements underscore the sustained relevance of N-formamides as pivotal components in the fine chemicals industry, driving the production of pharmaceuticals, agrochemicals, and dyes. manchester.ac.uk

Historical Overview of Iodo-Substituted Aromatic Compounds in Chemical Research

The history of iodo-substituted aromatic compounds is deeply intertwined with the broader development of organic chemistry. Early chemists in the 19th century first isolated and studied aromatic compounds, initially characterized by their distinct aromas. utdallas.edu The journey to selectively introduce functional groups onto these stable rings was a significant challenge. The introduction of iodine to an aromatic ring, creating an iodo-substituted aromatic compound or aryl iodide, marked a notable advancement.

Methods for the synthesis of aryl iodides have evolved significantly over time. One of the classical methods is the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt to the corresponding aryl iodide. ontosight.ai Another foundational method is the direct electrophilic iodination of arenes. ontosight.ai However, since iodine itself is relatively unreactive towards aromatic rings, this reaction requires an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt, to generate a more potent electrophilic iodine species (often represented as I⁺). libretexts.org These early methods paved the way for the widespread use of iodo-aromatics in synthesis. The unique properties of the carbon-iodine (C-I) bond—being the weakest among the carbon-halogen bonds—made aryl iodides particularly reactive and thus highly valuable synthons for forming new chemical bonds.

Fundamental Reactivity Drivers and Structural Features of N-(2-iodophenyl)formamide

This compound is an aromatic compound characterized by a formamide (B127407) group (-NHCHO) and an iodine atom attached to adjacent carbon atoms (the ortho position) of a benzene (B151609) ring. This specific substitution pattern dictates its unique reactivity. The molecule's chemical behavior is driven by the interplay between the electron-withdrawing nature of the formamide group and the reactivity of the carbon-iodine bond.

The iodine atom is an excellent leaving group, making the C-I bond a prime site for various metal-catalyzed cross-coupling reactions. The formamide group, particularly the N-H proton, can act as an internal directing group or a nucleophile in intramolecular reactions. This ortho-positioning of the two functional groups is critical for its application in the synthesis of heterocyclic compounds. For instance, this compound is a key precursor in copper(I) iodide-catalyzed reactions with reagents like malononitrile (B47326) to synthesize 2-aminoindole-3-carboxylic acid derivatives. thieme-connect.com It also participates in palladium-catalyzed reactions, where the oxidative addition of the C-I bond to a palladium(0) complex is a key step, leading to the formation of various organometallic intermediates. researchgate.netrsc.org

Below is a table detailing some of the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO | nih.gov |

| Molecular Weight | 247.03 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 10113-39-0 | nih.gov |

| XLogP3 | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Current Research Trends and Methodological Perspectives for Aryl Iodides in Synthetic Applications

Aryl iodides remain at the forefront of synthetic organic chemistry due to their high reactivity compared to other aryl halides. ontosight.ai They are staple substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. ontosight.ai

A major contemporary trend is the development of more sustainable and environmentally friendly synthetic methods. This includes creating transition-metal-free activation strategies for aryl iodides, which can offer greener alternatives to traditional catalysis. acs.orgnih.gov These methods often involve generating highly reactive aryl radical or aryl cation intermediates. acs.org Another emerging area is mechanochemistry, which uses mechanical force instead of bulk solvents to drive chemical reactions, offering a path to reduce the use of hazardous solvents in reductive coupling reactions of aryl iodides. researchgate.net

Furthermore, the unique properties of aryl iodides are being exploited in novel applications. They are crucial for the synthesis of radioiodinated compounds, which are used as probes in biological research and as diagnostic agents in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). acs.org Research in this area focuses on developing milder and more efficient radioiodination methods. acs.org The diverse reactivity of aryl iodides, including compounds like this compound, ensures their continued importance in pushing the boundaries of modern chemical synthesis, from materials science to medicinal chemistry. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

10113-39-0 |

|---|---|

Molecular Formula |

C7H6INO |

Molecular Weight |

247.03 g/mol |

IUPAC Name |

N-(2-iodophenyl)formamide |

InChI |

InChI=1S/C7H6INO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) |

InChI Key |

BTUWUHYMCZFMSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC=O)I |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of N 2 Iodophenyl Formamide

Role of the Iodine Atom in Directed Ortho Metalation (DOM) and Annulation Reactions

The iodine atom in N-(2-iodophenyl)formamide, in conjunction with the formamide (B127407) group, plays a crucial role in Directed Ortho Metalation (DoM) reactions. wikipedia.org DoM is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the ortho-position of an aromatic ring with an organolithium reagent. wikipedia.orgbaranlab.org The formamide group, being a Lewis basic moiety, coordinates to the lithium cation, positioning the organolithium base to abstract a proton from the adjacent ortho-position, leading to a lithiated intermediate. wikipedia.orgbaranlab.org This regioselective lithiation enables the introduction of various electrophiles specifically at the position ortho to the directing group. wikipedia.org

While the formamide group is the primary director, the iodine atom significantly influences the subsequent reactivity of the molecule, particularly in annulation reactions. Annulation, the formation of a new ring, often follows the initial metalation step. The carbon-iodine bond provides a reactive site for subsequent transformations, such as cross-coupling reactions, that can lead to the construction of fused ring systems.

A notable application is in the synthesis of indole (B1671886) derivatives. Following a DoM-type process or a related palladium-catalyzed coupling, the iodine atom serves as a leaving group in subsequent intramolecular cyclization steps to form the indole ring system. mdpi.com For instance, this compound can be coupled with terminal alkynes in a palladium-catalyzed reaction, followed by an intramolecular C-N bond formation to yield indoles. mdpi.com

Formamide Group Participation in Intramolecular Cyclization Processes

The formamide group in this compound is not merely a passive directing group; it actively participates in various intramolecular cyclization reactions to form heterocyclic structures. mdpi.comcanada.ca This participation is central to the synthesis of a range of valuable nitrogen-containing compounds. mdpi.com

One of the most prominent examples is the palladium-catalyzed synthesis of indoles. mdpi.com In these reactions, the formamide group is a precursor to the nitrogen atom in the resulting indole ring. The general mechanism involves an initial palladium-catalyzed cross-coupling reaction at the iodo-position, often a Sonogashira coupling with an alkyne. mdpi.com This is followed by an intramolecular cyclization where the nitrogen of the formamide group attacks the newly introduced alkyne moiety. mdpi.com Subsequent hydrolysis or deformylation then reveals the final indole product. mdpi.com Research has shown that formamides with electron-donating or weak electron-withdrawing groups tend to give high yields of the desired indole in a short reaction time. mdpi.com

The formamide group's ability to act as an internal nucleophile is a key feature in these cyclization cascades. The reaction conditions, including the choice of catalyst, ligands, and base, can be fine-tuned to control the efficiency and selectivity of the cyclization process. For example, the use of a palladium catalyst with specific phosphine (B1218219) ligands has been shown to be effective in promoting the desired C-N bond formation. mdpi.com

Table 1: Selected Intramolecular Cyclization Reactions Involving this compound Derivatives

| Reactant(s) | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2-iodoaryl)formamides, Phenylacetylene | Pd-catalyst | Indole derivatives | High | mdpi.com |

| N-formyl-o-haloanilines, Acetylenic sulfones/esters/ketones | Copper(II) acetate (B1210297) | Indoles | - | canada.ca |

| 2-iodoanilines, Ynamides | Palladium catalyst | 2-aminoindoles | Up to 87% | mdpi.com |

| N-substituted 2-iodoaniline (B362364), Terminal alkynes, Aryl iodide | Palladium catalyst (Microwave) | Indoles | - | mdpi.com |

This table is for illustrative purposes and specific yields can vary based on substituents and reaction conditions.

Mechanisms of Nucleophilic Aromatic Substitution (SNAr) Involving the Iodophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. semanticscholar.orgnih.gov In the context of this compound, the iodophenyl moiety can undergo SNAr reactions, although it is generally less reactive than substrates bearing strong electron-withdrawing groups. rsc.org The traditional SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, in this case, the iodide ion. semanticscholar.org

Interestingly, a "directed SNAr" (dSNAr) reaction has been discovered where the presence of a directing group, such as an amide, can facilitate ortho-specific substitution without the need for a strong electron-withdrawing group on the aromatic ring. rsc.org In the case of ortho-iodobenzamides, the reaction with amines in the presence of pyridine (B92270) proceeds at the ortho position, demonstrating high selectivity. rsc.org This suggests that the formamide group in this compound could play a similar directing role in SNAr reactions, enhancing the reactivity at the carbon bearing the iodine atom.

The mechanism of this directed SNAr is thought to involve coordination of the nucleophile or a catalyst to the directing group, thereby increasing the local concentration of the nucleophile near the reaction center and facilitating the substitution process.

Electrophilic Activation and Reactivity of the Aryl Iodide in Catalytic Cycles

The aryl iodide bond in this compound is a key site for electrophilic activation, particularly in transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to low-valent transition metal complexes, a crucial step in many catalytic cycles. rsc.org

Palladium-catalyzed reactions are a prime example of this reactivity. rsc.org The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. rsc.org This activates the aryl group towards further reaction. For instance, in a Sonogashira coupling, this Pd(II) intermediate reacts with a copper acetylide (formed from a terminal alkyne), and subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. mdpi.com

Recent research has also explored the possibility of Pd(II)/Pd(IV) catalytic cycles. rsc.org In one study, the oxidative addition of this compound to a Pd(0) complex in the presence of a bipyridine ligand produced a stable Pd(II) complex. rsc.orgrsc.org This complex could then undergo further reactions, including insertion of an isocyanide, leading to the formation of a stable Pd(IV) complex. rsc.orgrsc.org This highlights an alternative pathway for the activation of the aryl iodide bond, expanding the synthetic utility of this compound in catalytic processes. rsc.org

The electrophilic activation of the aryl iodide is not limited to palladium. Copper-catalyzed reactions also play a significant role, particularly in intramolecular arylation reactions for the synthesis of heterocycles. canada.ca

Radical Pathways and Single-Electron Transfer (SET) Mechanisms in Transformations

Beyond the more common ionic pathways, this compound can also participate in reactions involving radical intermediates and single-electron transfer (SET) mechanisms. nih.govmdpi.com In a SET process, an electron is transferred from a donor to an acceptor, generating a radical ion pair that can then undergo further reactions. researchgate.net

For aryl iodides, SET can be initiated by various means, including photochemically, electrochemically, or through the use of strong reducing agents. mdpi.comnih.gov The initial SET to the aryl iodide can lead to the formation of a radical anion, which can then fragment to give an aryl radical and an iodide ion. mdpi.com This aryl radical is a highly reactive intermediate that can participate in a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions. pitt.edu

A proposed mechanism for a cathodic cross-coupling reaction of an aryl iodide involves the initial SET from a cathode to form a radical anion. mdpi.com This is followed by the elimination of the iodide ion to generate an aryl radical, which then adds to another aromatic ring. mdpi.com Subsequent deprotonation and another SET step complete the catalytic cycle. mdpi.com

While specific studies focusing solely on the radical pathways of this compound are less common, the general reactivity patterns of aryl iodides suggest that such mechanisms are plausible under the appropriate reaction conditions. The presence of the formamide group could potentially influence the stability and reactivity of any radical intermediates formed.

Stereochemical Implications in Complex Derivative Formation

The synthesis of complex, stereochemically defined molecules from this compound is an area of growing interest. When this compound is used as a scaffold to build more complex structures, the introduction of chiral centers can lead to the formation of stereoisomers. Understanding and controlling the stereochemical outcome of these reactions is crucial for applications in areas such as medicinal chemistry and materials science.

For example, in the synthesis of indole derivatives through the cyclization of this compound with a chiral alkyne, the stereochemistry of the alkyne can influence the stereochemistry of the final product. Similarly, if the formamide nitrogen is substituted with a chiral auxiliary, this can induce asymmetry in subsequent reactions.

While the initial searches did not yield specific studies detailing the stereochemical implications in complex derivative formation directly from this compound, the principles of asymmetric synthesis are applicable. The use of chiral catalysts, ligands, or auxiliaries can be employed to control the formation of specific stereoisomers. For instance, in a directed ortho-metalation, the use of a chiral ligand on the organolithium reagent could potentially lead to an enantioselective deprotonation. Further research in this area could unlock new pathways to enantiomerically enriched molecules derived from this compound.

N 2 Iodophenyl Formamide As a Precursor in Advanced Organic Transformations

Application in Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the phenyl ring of N-(2-iodophenyl)formamide allows it to readily undergo oxidative addition to a low-valent palladium center, initiating the catalytic cycles of numerous cross-coupling reactions. This reactivity is central to its utility as a building block in modern synthetic chemistry.

While this compound is a suitable substrate for a range of coupling reactions due to its aryl iodide moiety, detailed literature examples specifically documenting its use in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings under this precise name are not extensively available. However, its utility is well-demonstrated in the Heck reaction.

Specific research findings detailing the Suzuki-Miyaura coupling of this compound are not available in the surveyed literature.

Specific research findings detailing the Sonogashira coupling of this compound are not available in the surveyed literature.

The Heck reaction, which forms a C-C bond by coupling an aryl halide with an alkene, has been successfully applied to derivatives of this compound, particularly in intramolecular contexts to synthesize complex spirocyclic compounds. In these transformations, the this compound core acts as the aryl halide precursor, and a tethered alkene serves as the coupling partner.

Detailed research has shown that the palladium-catalyzed intramolecular cyclization of N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine, a substrate containing the this compound moiety, leads to the formation of spiro-fused nitrogen heterocycles. The reaction conditions, including the choice of ligand and additives, can influence the regioselectivity of the alkene insertion and the subsequent elimination pathway, yielding different isomeric products. For instance, the use of an AsPh₃ ligand resulted in the formation of N-formyl-3,3',4,4'-tetrahydrospiro[naphthalene-1(2H),2'(1'H)-pyridine], while employing PPh₃ and TlOAc led to a different isomer.

| Substrate | Catalyst / Ligand / Additive | Product(s) | Yield (%) |

|---|---|---|---|

| N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine | Pd(OAc)₂ / AsPh₃ / K₂CO₃ | N-formyl-3,3',4,4'-tetrahydrospiro[naphthalene-1(2H),2'(1'H)-pyridine] | 56 |

| N-formyl-6-[2-(2-iodophenyl)ethyl]-1,2,3,4-tetrahydropyridine | Pd(OAc)₂ / AsPh₃ / K₂CO₃ | N-formyl-3',4'-dihydrospiro[indan-1,2'(1'H)-pyridine] | 60 |

| N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine | Pd(OAc)₂ / PPh₃ / TlOAc | N-formyl-3,4,5',6'-tetrahydrospiro[naphthalene-1(2H),2'(1'H)-pyridine] | 65 |

Specific research findings detailing the Buchwald-Hartwig amination of this compound are not available in the surveyed literature.

Specific research findings detailing the Stille coupling of this compound are not available in the surveyed literature.

The vast majority of palladium-catalyzed cross-coupling reactions involving aryl halides like this compound proceed through a Pd(0)/Pd(II) catalytic cycle. This cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. Research has confirmed the viability of this initial step through the reaction of this compound with a Pd(0) source like Pd(dba)₂ in the presence of a bipyridine ligand. researchgate.net

The general Pd(0)/Pd(II) cycle unfolds as follows:

Oxidative Addition: The C-I bond of this compound adds to a coordinatively unsaturated Pd(0) species, forming a square planar arylpalladium(II) iodide complex.

Transmetalation/Insertion: For reactions like Suzuki or Stille, a transmetalation step occurs where the organic group from an organoboron or organotin compound is transferred to the palladium center. In the Heck reaction, migratory insertion of the alkene into the aryl-palladium bond takes place.

Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final product with a new C-C or C-N bond, regenerating the Pd(0) catalyst which re-enters the cycle.

While less common, a Pd(II)/Pd(IV) catalytic cycle can be operative, particularly in C-H activation reactions or when strong oxidants are used. vander-lingen.nlnih.gov In such a mechanism, a Pd(II) intermediate, formed for example after C-H activation, is oxidized to a Pd(IV) species. nih.gov This high-valent palladium complex then undergoes C-C or C-heteroatom bond-forming reductive elimination. nih.govnih.gov The advantage of the Pd(IV) intermediate is its increased propensity to facilitate the reductive elimination of challenging coupling partners. vander-lingen.nl For a standard cross-coupling of this compound, the Pd(0)/Pd(II) pathway is the conventionally accepted mechanism.

Role in Intramolecular Cyclization Reactions for Heterocyclic Synthesis

The strategic placement of the iodo and formamide (B127407) groups in an ortho-relationship makes this compound an ideal substrate for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. These reactions are fundamental to the construction of fused nitrogen-containing ring systems, which are core structures in many pharmaceuticals and biologically active molecules. The general strategy involves an initial reaction at the carbon-iodine bond, such as a coupling reaction to introduce a new substituent, followed by a subsequent intramolecular cyclization involving the nitrogen atom of the formamide group to form a new heterocyclic ring.

While this compound is a key precursor for the indole (B1671886) nucleus, its direct application in a one-step synthesis of 2-aminoindole-3-carboxylic acid derivatives is not prominently documented. However, it serves as an excellent starting material for building the core indole ring, onto which further functional groups can be installed. For instance, this compound can undergo a palladium-catalyzed Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization, to yield N-unsubstituted indoles. This process forms the fundamental indole scaffold.

The synthesis of 2-aminoindole derivatives often proceeds through alternative pathways, such as the reaction of 2-haloanilines with substituted acetonitriles or a reductive cyclization of o-halonitro-aromatics with cyanoacetamides. These methods highlight the general importance of ortho-haloaniline scaffolds, of which this compound is a key example, in the synthesis of functionalized indoles.

This compound and its derivatives are effective precursors for the synthesis of aza-heterocyclic amides, such as phenanthridinones. A notable application is the palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides. This reaction constructs two new carbon-carbon bonds in a single process, leading to the formation of the N-substituted phenanthridinone core. The process involves an initial arylation followed by an intramolecular annulation, demonstrating an efficient route to this important class of polycyclic amides.

| Substrate | Benzyne Precursor | Catalyst | Product | Yield (%) |

| N-(2-bromophenyl)-N-methylformamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)2, P(o-tol)3 | N-Methylphenanthridinone | 81 |

| N-(2-iodophenyl)-N-methylformamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)2, P(o-tol)3 | N-Methylphenanthridinone | 75 |

| N-allyl-N-(2-bromophenyl)formamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)2, P(o-tol)3 | N-Allylphenanthridinone | 78 |

This table presents selected data from a study on the synthesis of phenanthridinones.

Annulation reactions involving this compound provide a powerful strategy for constructing complex, fused nitrogen-containing heterocycles. The palladium-catalyzed reaction between N-substituted-N-(2-halophenyl)formamides and benzynes to form phenanthridinones is a prime example of such a transformation. This methodology efficiently builds the polycyclic framework by forming multiple bonds in a controlled manner. The reaction showcases the utility of the ortho-haloamide moiety in directing the formation of fused ring systems.

Utilization in C-H Activation Methodologies

The formamide group in this compound can function as a directing group in transition-metal-catalyzed C-H activation reactions. This approach allows for the selective functionalization of C-H bonds that are spatially close to the directing group, typically at the ortho-position. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for converting inert C-H bonds into new C-C, C-N, or C-O bonds. While specific examples focusing solely on this compound are not extensively detailed, the amide functionality is a well-established and competent directing group for such transformations. This inherent capability allows for potential late-stage functionalization of the aromatic ring, complementing the reactivity at the carbon-iodine bond and expanding the synthetic utility of the molecule.

Precursor for Advanced Aromatic Functionalization

This compound is a bifunctional precursor that enables advanced aromatic functionalization through two distinct and orthogonal pathways.

Reactivity at the C-I Bond : The carbon-iodine bond is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, vinyl, alkynyl, or amino substituents at the 2-position of the aniline (B41778) scaffold.

Reactivity Directed by the Formamide Group : The formamide group can direct the functionalization of the adjacent C-H bond at the 6-position via ortho-lithiation or transition-metal-catalyzed C-H activation.

This dual reactivity allows for a programmed, step-wise elaboration of the aromatic ring, making this compound a strategic building block for the synthesis of highly substituted and complex aromatic compounds and heterocycles.

Integration into Cascade and Domino Reactions

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, without the need to isolate intermediates. The structure of this compound is exceptionally well-suited for initiating such sequences.

For example, derivatives like N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides are used in palladium-driven cascade reactions with primary alcohols to synthesize 2-alkoxyquinolines. This transformation assembles the quinoline (B57606) core in a single operation. Similarly, this compound itself can react with terminal alkynes in a palladium-catalyzed process that proceeds via an intramolecular cascade of C-C and C-N bond formation to yield indoles. These cascade processes are highly efficient, demonstrating high atom economy and reducing the number of synthetic steps, workup procedures, and waste generated.

| Reactants | Catalyst System | Product | Reaction Type |

| N-(2-iodophenyl)formamides, Terminal Alkynes | Palladium catalyst | N-unsubstituted indoles | Sonogashira Coupling / Cyclization Cascade |

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | Palladium catalyst | 2-Alkoxy-4-alkenyl quinolines | Annulation Cascade |

| o-Iodo-N-alkenylanilines, Tosylhydrazones | Palladium catalyst | Polysubstituted Indoles | Carbene Insertion / Cyclization Cascade |

This table summarizes examples of cascade reactions initiated by this compound or its close derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. rsc.org

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in a molecule. rsc.org

¹H NMR: The proton NMR spectrum of N-(2-iodophenyl)formamide displays distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the formyl proton (C-H). The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The signals for the amide and formyl protons can sometimes appear as two sets of peaks due to the presence of cis and trans rotamers resulting from restricted rotation around the C-N amide bond.

¹³C NMR: The carbon NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The spectrum for this compound shows signals for the six aromatic carbons and the single formyl carbon. The carbon atom bonded to the iodine (C-I) is significantly influenced by the halogen's electronic effects. Carbons in the aromatic ring exhibit chemical shifts in the typical range of 110-150 ppm, while the formyl carbon (C=O) appears further downfield, generally in the 160-165 ppm range. compoundchem.com

A summary of reported ¹H and ¹³C NMR spectral data for this compound is presented below. rsc.org

Two-dimensional (2D) NMR experiments provide more detailed connectivity information by correlating signals across two frequency axes. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for definitively assigning carbon resonances. Each C-H bond in the molecule would produce a cross-peak, linking the proton's chemical shift on one axis to the carbon's chemical shift on the other. sdsu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

For this compound, the key functional groups are the secondary amide and the substituted benzene (B151609) ring. The expected vibrational modes are:

N-H Stretch: A characteristic absorption for the amide N-H group is expected in the region of 3200-3400 cm⁻¹.

C-H Stretch (Aromatic and Formyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The formyl C-H stretch is expected around 2850-2900 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch is a hallmark of amides and is anticipated in the 1650-1690 cm⁻¹ region.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is expected around 1520-1570 cm⁻¹.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.

C-N Stretch: The amide C-N stretching vibration typically appears in the 1200-1350 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to produce a signal in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. umich.edu

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass. bioanalysis-zone.comlongdom.org This high degree of accuracy enables the calculation of a unique elemental formula, as different combinations of atoms will have slightly different masses. libretexts.org

For this compound, the molecular formula is C₇H₆INO. The calculated monoisotopic (exact) mass is 246.94941 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value (typically within 5 ppm) would provide unambiguous confirmation of the compound's elemental composition. longdom.org

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides valuable structural information. libretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺˙) at m/z ≈ 247. A key fragmentation pathway involves the cleavage of the iodine atom, which is a relatively good leaving group. The loss of an iodine radical (I•, mass ≈ 127) from the molecular ion would result in a significant fragment ion at m/z 120. This corresponds to the N-phenylformamide cation. Indeed, GC-MS data for this compound shows a top peak at an m/z of 120. nih.gov

Other potential fragmentation pathways include:

Loss of the formyl group: Cleavage of the N-C(O) bond could lead to the loss of a formyl radical (•CHO, 29 Da) to give a fragment at m/z 218, or the loss of carbon monoxide (CO, 28 Da) from a rearranged ion.

Loss of HCN: A common fragmentation for aromatic amines is the loss of hydrogen cyanide (HCN, 27 Da) from the ring structure after initial fragmentation.

Table of Chemical Compounds

Spectroscopic Methodologies for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of reactions involving this compound is essential for optimizing reaction conditions and maximizing yields. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling and quenching.

For instance, the synthesis of this compound from 2-iodoaniline (B362364) and a formylating agent could be monitored using in-situ FTIR spectroscopy. The reaction progress could be followed by observing the decrease in the intensity of the N-H stretching vibrations of the starting aniline (B41778) and the concomitant increase in the characteristic amide C=O stretching band of the product.

Similarly, in-situ NMR spectroscopy can provide quantitative data on the conversion of reactants to products over time. By integrating the signals corresponding to specific protons or carbons in the reactant and product molecules, a concentration-time profile can be constructed. This data can then be used to determine the reaction rate, the order of the reaction, and to gain insights into the reaction mechanism.

Consider a hypothetical cyclization reaction of this compound to form a heterocyclic product. The progress of such a reaction could be monitored by ¹H NMR, tracking the disappearance of the formyl proton signal of the starting material and the appearance of new signals corresponding to the cyclic product.

The data obtained from such spectroscopic monitoring can be tabulated to analyze the reaction kinetics, as illustrated in the representative table below.

Interactive Table: Representative Kinetic Data from Spectroscopic Monitoring

| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 120 | 0.03 | 0.97 |

Note: The data in this table are hypothetical and serve to illustrate the type of information obtained from kinetic studies.

Computational and Theoretical Studies of N 2 Iodophenyl Formamide and Its Intermediates

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For N-(2-iodophenyl)formamide, these calculations could provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). Analysis of the electronic structure is crucial for explaining the molecule's stability, reactivity, and spectroscopic characteristics. A study on m-iodoaniline employed Density Functional Theory (DFT) to investigate electronic and structural characteristics, including HOMO and LUMO energy levels, which provides a framework for how such an analysis could be approached for this compound chemrxiv.org.

Density Functional Theory (DFT) in Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules and to elucidate reaction mechanisms. For this compound, DFT calculations could be used to compute various reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions. These descriptors would help in identifying the most reactive sites within the molecule for electrophilic or nucleophilic attack. Furthermore, DFT could be employed to model potential reaction pathways, for instance, in cyclization reactions where the iodine atom might be involved, by calculating the energies of reactants, products, and transition states. Studies on related aniline (B41778) derivatives have utilized DFT to understand their chemical reactivity and stability chemrxiv.orgresearchgate.net.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are key to its properties and biological activity. Molecular modeling techniques, including molecular mechanics and ab initio methods, could be used to explore the conformational landscape of this compound. This would involve identifying stable conformers, determining their relative energies, and analyzing the rotational barriers around key single bonds, such as the C-N bond of the amide group and the C-C bond connecting the phenyl ring to the formamide (B127407) group. The presence of the bulky iodine atom at the ortho position is expected to significantly influence the preferred conformation.

Transition State Characterization in Reaction Mechanisms

For any chemical reaction involving this compound, the characterization of the transition state is essential for understanding the reaction kinetics and mechanism. Computational methods can be used to locate and verify transition state structures, which correspond to the highest energy point along the reaction coordinate. Properties of the transition state, such as its geometry, energy, and vibrational frequencies, provide critical information about the feasibility of a proposed reaction mechanism. While no specific transition states involving this compound have been computationally characterized in the literature, general methodologies for finding transition states using computational tools are well-documented youtube.com.

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to predict the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of electronic transitions. A study on m-iodoaniline included UV-Vis spectral analysis as part of its computational investigation chemrxiv.org. Such predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

Rational Design of Derivatives and Optimisation of Reaction Pathways

The insights gained from computational studies can be leveraged for the rational design of new derivatives of this compound with desired properties. For example, by understanding the structure-activity relationships derived from computational models, one could design new compounds with enhanced reactivity or specific biological activity. Furthermore, computational analysis of reaction pathways can help in optimizing reaction conditions to improve yields and selectivity. The principles of rational design are applied in various areas of chemical research, including the development of new anti-cancer agents rsc.orgnih.gov.

Synthesis and Exploration of N 2 Iodophenyl Formamide Derivatives and Analogs

Systematic Modification of the Formamide (B127407) Moiety

The formamide group in N-(2-iodophenyl)formamide, -NHCHO, is a crucial functional group that can be systematically modified to generate a diverse range of derivatives. These modifications can alter the electronic properties and steric hindrance around the reaction center, influencing subsequent chemical transformations.

One common modification involves the replacement of the formyl group with other acyl groups. This can be achieved by first hydrolyzing the formamide to the corresponding 2-iodoaniline (B362364), followed by acylation with various acid chlorides or anhydrides. This allows for the introduction of alkyl, aryl, or other functionalized acyl groups, leading to a library of N-(2-iodophenyl)amides. These derivatives can then be used in cyclization reactions to produce a wide array of substituted heterocyclic systems.

Another approach is the conversion of the formamide into other nitrogen-containing functional groups. For instance, dehydration of the formamide can yield an isocyanide, a highly reactive intermediate for multicomponent reactions. Alternatively, the formamide can be converted to a thioformamide (B92385) using reagents like Lawesson's reagent. This transformation is significant as thioamides are precursors for sulfur-containing heterocycles like benzothiazoles. acs.org

The nitrogen atom of the formamide can also be substituted. N-alkylation or N-arylation can be performed, although this often requires protection-deprotection strategies to avoid competing reactions at other sites. These modifications are instrumental in creating more complex molecular scaffolds.

| Starting Material | Reagent(s) | Product Type | Significance |

| This compound | 1. H3O+2. RCOCl | N-(2-iodophenyl)amide | Precursor for diverse heterocycles |

| This compound | Dehydrating agent | 2-iodophenyl isocyanide | Intermediate for multicomponent reactions |

| This compound | Lawesson's reagent | N-(2-iodophenyl)thioformamide | Precursor for benzothiazoles acs.org |

Diversification at the Aryl Ring Through Substituent Effects

The reactivity of this compound is significantly influenced by the presence of substituents on the aryl ring. The introduction of various functional groups can be achieved either by starting with a substituted aniline (B41778) before iodination and formylation or by direct functionalization of the this compound core. These substituents exert electronic and steric effects that can modulate the course and efficiency of subsequent reactions.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or alkyl groups increase the electron density of the aromatic ring. This enhances the nucleophilicity of the ring and can facilitate electrophilic aromatic substitution reactions. In the context of metal-catalyzed cross-coupling reactions, EDGs can influence the rate of oxidative addition of the aryl iodide to the metal center.

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the ring. This makes the aryl iodide more susceptible to nucleophilic attack and can significantly impact the kinetics of cross-coupling and cyclization reactions. kuleuven.be For example, in copper-catalyzed N-arylation reactions, the electronic nature of the substituents on the aryl iodide can affect reaction efficiency. organic-chemistry.org

The position of the substituent relative to the iodo and formamide groups is also critical. Steric hindrance from bulky substituents near the reactive sites can impede the approach of catalysts and reagents, potentially lowering reaction yields or altering selectivity. A systematic study of these substituent effects is crucial for optimizing reaction conditions and designing synthetic routes to target molecules with specific electronic and steric properties. wur.nl

| Substituent Type | Example | Effect on Aryl Ring | Impact on Reactivity |

| Electron-Donating Group (EDG) | -OCH3, -CH3 | Increases electron density | May accelerate oxidative addition in some cross-coupling reactions. kuleuven.be |

| Electron-Withdrawing Group (EWG) | -NO2, -CN | Decreases electron density | Can facilitate nucleophilic aromatic substitution and alter rates of metal-catalyzed reactions. kuleuven.be |

| Halogen | -F, -Cl | Inductive withdrawal, weak resonance donation | Modulates electronic properties and can serve as a handle for further functionalization. |

Heterocyclic Ring Formation via Intramolecular Cyclization from this compound

A primary application of this compound and its derivatives is the synthesis of fused heterocyclic ring systems through intramolecular cyclization. The ortho-disposed iodo and formamide groups are perfectly positioned for cyclization reactions, typically mediated by transition metal catalysts like palladium or copper.

One of the most common applications is the synthesis of quinazolines and their derivatives. nih.govopenmedicinalchemistryjournal.com In these reactions, the formamide group provides the necessary carbon and nitrogen atoms to form the heterocyclic ring. Palladium-catalyzed reactions, for instance, can proceed via an initial oxidative addition of the C-I bond to a Pd(0) species, followed by coordination of the formamide oxygen or nitrogen, and subsequent reductive elimination to form the quinazoline (B50416) ring. These reactions can be carbonylative or non-carbonylative, leading to different substitution patterns on the resulting heterocycle. rsc.org47.251.13

Copper-catalyzed cyclizations, often referred to as Ullmann-type reactions, provide an alternative and often more economical route. researchgate.netnih.gov These reactions typically require a ligand and a base and proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of catalyst, ligand, solvent, and base is critical for achieving high yields and selectivity.

By modifying the formamide moiety to other functional groups, a variety of other heterocyclic systems can be accessed. For example, using N-(2-iodophenyl)thioformamide can lead to the formation of benzothiazoles through an analogous intramolecular cyclization process. acs.org

| Catalyst System | Reaction Type | Product Heterocycle | Key Features |

| Palladium(0)/Ligand | Carbonylative/Non-carbonylative Cyclization | Quinazolinones/Quinazolines | High efficiency and functional group tolerance. rsc.org47.251.13 |

| Copper(I)/Ligand | Ullmann-type Condensation | Quinazolines | Cost-effective, mild reaction conditions often possible. organic-chemistry.orgresearchgate.netnih.gov |

| Hypervalent Iodine Reagents | Oxidative Cyclization (of thioformanilide analog) | Benzothiazoles | Metal-free alternative for specific substrates. acs.org |

Synthesis of Poly-Functionalized Aromatic Systems

This compound serves as an excellent starting point for the synthesis of poly-functionalized aromatic systems. The iodine atom is a versatile handle for a wide range of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring.

Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to install carbon-carbon and carbon-heteroatom bonds at the 2-position of the ring. These reactions can be performed before or after modification or cyclization of the formamide group, providing strategic flexibility in synthetic design.

Furthermore, the formamide group can act as a directing group for C-H activation/functionalization at the adjacent C6 position, enabling the synthesis of 1,2,3-trisubstituted benzene (B151609) derivatives. This strategy, combined with cross-coupling at the iodo-position, allows for the creation of highly substituted and complex aromatic scaffolds. nih.gov The synthesis of poly-functionalized biphenyls and other complex aromatics often relies on such sequential metal-mediated transformations starting from halogenated precursors. nih.gov

Examples of Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a diaminobenzene derivative.

Strategies for Isotopic Labeling in Mechanistic Research

To elucidate the detailed mechanisms of the complex transformations involving this compound, isotopic labeling is an indispensable tool. nih.gov By selectively replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), researchers can track the fate of atoms throughout a reaction and gain insights into reaction pathways, transition states, and rate-determining steps. researchgate.net

For studying the intramolecular cyclization reactions to form quinazolines, several labeling strategies can be employed:

Deuterium (B1214612) Labeling (²H): The formyl proton can be replaced with deuterium to give N-(2-iodophenyl)-formamide-d1. By comparing the reaction rate of the labeled and unlabeled compound (a kinetic isotope effect study), it can be determined if the C-H bond cleavage of the formyl group is involved in the rate-determining step of the cyclization.

Carbon-13 Labeling (¹³C): The formyl carbon can be labeled with ¹³C. This allows for the use of ¹³C NMR spectroscopy to follow the transformation of this carbon atom and confirm its incorporation into the heterocyclic ring product.

Nitrogen-15 Labeling (¹⁵N): The formamide nitrogen can be labeled with ¹⁵N. This is particularly useful for tracking the nitrogen atom's bonding changes during the reaction sequence, which can be monitored by ¹⁵N NMR or mass spectrometry. researchgate.net

These isotopic labeling experiments provide crucial data that complements kinetic and computational studies, leading to a comprehensive understanding of the reaction mechanisms. researchgate.net This knowledge is vital for optimizing reaction conditions and expanding the scope of these synthetic methodologies.

Emerging Research Directions and Future Perspectives in N 2 Iodophenyl Formamide Chemistry

Integration into Flow Chemistry and Microreactor Systems

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. N-(2-iodophenyl)formamide and its derivatives are prime candidates for integration into flow chemistry and microreactor systems.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov The synthesis of this compound itself, or its subsequent transformations, can be optimized in flow reactors to improve yields and minimize byproduct formation. For instance, multi-step sequences, such as the synthesis of highly substituted pyrazoles and pyrazolines, have been successfully "telescoped" in continuous flow systems, eliminating the need for isolation of intermediates. nih.govmit.edu A similar approach could be envisioned for the synthesis of complex heterocyclic scaffolds starting from this compound.

The use of microreactors can also facilitate the safe handling of hazardous reagents that might be used in reactions involving this compound. Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, preventing thermal runaway in exothermic processes like nitration, which is a common reaction in the synthesis of active pharmaceutical ingredients. nih.gov The development of a continuous flow synthesis for N-arylhydroxylamines via a hydrogenation process showcases the potential of this technology for aniline (B41778) derivatives. mdpi.com

Application in Supramolecular Chemistry and Self-Assembly Research

The iodine atom in this compound is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular architectures. The ability of iodine to act as a halogen bond donor, coupled with the hydrogen bonding capabilities of the formamide (B127407) group, allows for the rational design of complex crystal structures.

Recent studies on isomeric N-(iodophenyl)nitrophthalimides have demonstrated the intricate interplay of various non-covalent interactions, including C-H···O hydrogen bonds, iodo···nitro, and iodo···carbonyl interactions, in the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. nih.gov For example, in N-(2-iodophenyl)-4-nitrophthalimide, molecules are linked into sheets by a combination of an iodo···carbonyl interaction and a C-H···O hydrogen bond. nih.gov Similarly, the supramolecular structures of (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes are dictated by a combination of iodo-nitro interactions, C-H···I hydrogen bonds, and aromatic π-π stacking. st-andrews.ac.uk

The crystal structure of N-(2-iodophenyl)benzenesulfonamide further highlights the role of N-H···O hydrogen bonds in forming chains, which are then interlinked by C-H···O interactions. nih.gov These findings underscore the potential of this compound derivatives as building blocks for crystal engineering and the design of functional materials with tailored solid-state properties.

| Compound | Key Intermolecular Interactions | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| N-(2-iodophenyl)-4-nitrophthalimide | Iodo···carbonyl, C-H···O hydrogen bond | Sheets | nih.gov |

| (E,E)-1-(2-iodophenyl)-4-(2-nitrophenyl)-2,3-diaza-1,3-butadiene | Two-centre iodo-nitro interaction | Chains | st-andrews.ac.uk |

| N-(2-iodophenyl)benzenesulfonamide | N-H···O hydrogen bonds, C-H···O interactions | Interlinked chains | nih.gov |

Development of Sustainable Synthetic Methodologies and Green Solvents

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Research involving this compound is poised to benefit from and contribute to this paradigm shift. A key area of focus is the replacement of conventional organic solvents with more environmentally benign alternatives. Water, in particular, has been shown to be a viable medium for reactions such as the synthesis of thioformamide (B92385) derivatives from isocyanides and thioacids. tubitak.gov.tr This suggests the potential for developing aqueous synthetic routes for this compound and its derivatives.

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is central to green synthesis. Multicomponent reactions, as discussed in a later section, are inherently atom-economical and represent a powerful strategy for the sustainable synthesis of complex molecules from this compound.

Exploration of Novel Catalytic Systems and Ligand Design

The carbon-iodine bond in this compound is a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. The development of novel and more efficient catalytic systems is a major focus of current research. Palladium-catalyzed aminocarbonylation is a particularly relevant transformation, allowing for the synthesis of a variety of heterocyclic compounds.

Recent advances in this area include the development of carbon-monoxide-free aminocarbonylation methods, which utilize N-substituted formamides as an amide source, thereby avoiding the use of toxic CO gas. organic-chemistry.orgsemanticscholar.org These reactions often employ palladium acetate (B1210297) with specific phosphine (B1218219) ligands, such as Xantphos, to achieve high yields. organic-chemistry.org Heterogeneous catalysts, such as polystyrene-supported palladium nanoparticles, have also been developed for the aminocarbonylation of aryl iodides, offering the advantages of easy separation and recyclability. rsc.org

Ligand design plays a crucial role in controlling the reactivity and selectivity of these catalytic reactions. The choice of ligand can influence the outcome of palladium-catalyzed processes, such as the selective amino- and alkoxycarbonylation of iodoarenes with bifunctional nucleophiles. nih.gov For intramolecular cyclization reactions, the development of ligands that promote the desired ring-closing event while suppressing side reactions is an active area of research. nih.gov

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| CO-free Aminocarbonylation | Pd(OAc)₂ / Xantphos | Uses N-substituted formamides as amide source | organic-chemistry.org |

| Aminocarbonylation | Polystyrene-supported Pd NPs | Heterogeneous, recyclable catalyst | rsc.org |

| Reductive Aminocarbonylation | Pd(OAc)₂ / dppp | Uses nitroarenes as amine source | semanticscholar.org |

| Cyclization-Oxygenation | Pd(OAc)₂ / t-BuMephos | Formation of C-O bonds from C(sp³)-Pd(II) intermediates | nih.gov |

Multicomponent Reactions Featuring this compound as a Key Building Block

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a complex product, are powerful tools for diversity-oriented synthesis. nih.govbaranlab.org this compound and its derivatives are well-suited as building blocks in MCRs for the rapid construction of diverse molecular scaffolds.

The closely related 2-iodoanilines have been used in palladium-catalyzed four-component reactions with amines, orthoesters, and carbon monoxide to synthesize N-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com This strategy allows for the introduction of multiple points of diversity in a single step. By analogy, this compound could participate in similar MCRs, leading to a wide range of functionalized heterocyclic compounds.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, offer another promising avenue for the utilization of this compound. nih.govorganic-chemistry.org The formamide group can be a precursor to the corresponding isocyanide, which can then participate in these reactions. The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxyamides. organic-chemistry.org The Ugi reaction is a four-component reaction that produces bis-amides. The use of an isocyanide derived from this compound in these reactions would allow for the incorporation of the iodophenyl moiety into complex, peptide-like structures, which could be of interest for drug discovery. researchgate.net

Potential as Precursors in Fundamental Materials Science Research

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of novel materials. In particular, its aniline backbone suggests its potential application in the development of new conductive polymers.

Polyaniline is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.gov By using this compound as a monomer, or a co-monomer, in the synthesis of polyaniline, it is possible to create a new class of functionalized conductive polymers. The iodine atom provides a reactive site for post-polymerization modification through reactions such as Suzuki or Sonogashira coupling. This would allow for the grafting of various functional groups onto the polymer backbone, thereby tuning its electronic, optical, and physical properties.

The development of such tailored conductive polymers could have applications in a wide range of fields, including flexible electronics, sensors, and energy storage devices. mdpi.com For example, the introduction of specific side chains could enhance the processability of the polymer, making it more suitable for device fabrication. Alternatively, the incorporation of redox-active or fluorescent moieties could lead to new materials for chemical sensors or organic light-emitting diodes (OLEDs).

Q & A

Q. What are the recommended synthetic routes for N-(2-iodophenyl)formamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via oxidative addition of 2-iodoaniline derivatives to transition metal catalysts (e.g., Pd complexes) under mild conditions. For example, N-(2-iodophenyl)formamide was synthesized via oxidative addition to Pd₂(dba)₃·dba in toluene at room temperature, achieving 80% yield . Alternative routes involve formamide coupling with 2-iodoaniline using Lewis acids (e.g., AlCl₃) or catalytic imidazole-phosphite systems. Optimization includes controlling temperature (20–25°C), solvent choice (toluene or dichloromethane), and stoichiometric ratios (1:1 for Pd:ligand). Purity can be enhanced via recrystallization or column chromatography.

Q. How can spectroscopic and crystallographic techniques characterize N-(2-iodophenyl)formamide?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR reveals formyl proton signals at δ 8.2–8.5 ppm and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR shows the formamide carbonyl at ~165 ppm .

- X-ray Crystallography : Use SHELX programs for structure refinement. Hirshfeld surface analysis (e.g., CCDC-1915966 data) quantifies intermolecular interactions, such as I···H and N–H···O bonds, critical for understanding packing motifs .

- Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> peaks at m/z 287.1 (calculated for C₇H₆INO).

Q. What in vitro assays are suitable for evaluating the biological activity of N-(2-iodophenyl)formamide?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values can be determined via OD₆₀₀ measurements .

- Anticancer Assays : MTT assays on cancer cell lines (e.g., HeLa) with caspase-3/7 activation kits to confirm apoptosis. Dose-response curves (0–100 µM) over 48 hours are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding mechanisms of N-(2-iodophenyl)formamide with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole facilitates halogen bonding with protein residues .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Docking scores and binding poses correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Enantiomorph-Polarity Estimation : Apply Flack’s x parameter (superior to Rogers’ η) to avoid false chirality assignments in near-centrosymmetric structures .

- SHELXL Refinement : Use TWIN/BASF commands for twinned data. High-resolution (≤1.0 Å) datasets improve R-factor convergence (<5%) .

Q. How does the oxidative addition of N-(2-iodophenyl)formamide to Pd catalysts influence reaction pathways in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The Pd⁰→Pd²⁺ oxidative addition forms a stable aryl-Pd complex, enabling subsequent coupling (e.g., Suzuki-Miyaura). Kinetic studies (variable-temperature NMR) show rate dependence on ligand choice (e.g., tBuBpy vs. PPh₃) .

- Catalytic Cycle Optimization : Use 5 mol% Pd, 1:1 ligand ratio, and DMF as solvent for Heck couplings. Turnover numbers (TON) >100 are achievable with electron-deficient aryl halides.

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields of N-(2-iodophenyl)formamide be addressed?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., Pd source: Pd(OAc)₂ vs. Pd₂(dba)₃) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Batch-to-batch variations may arise from residual solvents (e.g., dba in Pd catalysts).

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.